molecular formula C12H13NO B8745840 N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide

N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide

Cat. No.: B8745840
M. Wt: 187.24 g/mol
InChI Key: LTTHBCMOMLOQND-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide

InChI

InChI=1S/C12H13NO/c1-2-12(14)13-11-8-7-9-5-3-4-6-10(9)11/h2-6,11H,1,7-8H2,(H,13,14)

InChI Key

LTTHBCMOMLOQND-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1CCC2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods

Procedure details

A THF (10 mL) solution of acrylic acid chloride (2.04 g) was added dropwise to a THF (30 mL) solution of 1-aminoindane (3.00 g) and TEA (2.28 g) under ice-cooling, and the reaction solution was agitated for 20 minutes at the temperature. Water and ethyl acetate were added to this reaction mixture, and the organic layer was partitioned. The organic layer was washed with a saturated saline solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. 2.23 g of the title compound was obtained by adding ether to the residue and filtering insoluble matter.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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